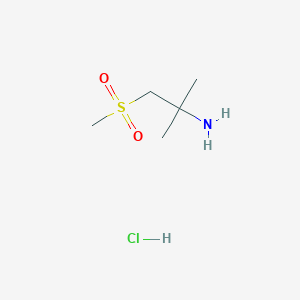
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride
Descripción general
Descripción
“2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C8H10ClNO3S. It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, 2-amino-4-(2-thienyl)butanoic acid, is 1S/C8H11NO2S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H,10,11) . This provides a standardized way to represent the compound’s structure. For a detailed structural analysis, specialized software or databases should be used.Physical And Chemical Properties Analysis
The melting point of a related compound, 2-amino-4-(2-thienyl)butanoic acid, is 270-275°C . The molecular weight of “2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride” is 235.69 g/mol. For a comprehensive analysis of physical and chemical properties, it is recommended to refer to specialized databases or literature.Aplicaciones Científicas De Investigación
Antinociceptive Activity
- Synthesis and Antinociceptive Activity : N-Substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides were synthesized and their antinociceptive activity was studied. These compounds were derived from reactions involving 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives with substituted amines (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Molecular Modeling and Pharmacological Properties
- TRPV1 Channel Modulators : A study identified 4-(Thiophen-2-yl)butanoic acid as a cyclic substitute in the synthesis of new TRPV1 channel modulators. The synthesized compounds were analyzed for their molecular recognition and pharmacological properties (Aiello et al., 2016).
Antimicrobial and Antifungal Activities
- New Heterocyclic Compounds With Biological Activity : The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to compounds with demonstrated antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Anticonvulsant Activities
- Substituted Hydroxycoumarins and 4-[(3-Nitro-2-Oxo-2H-Chromen-4-Yl)Amino]Butanoic Acid : These compounds were evaluated for their anticonvulsant activities using nicotine and corazole convulsion models. One compound in particular showed promising results comparable to valproic acid (Yakovleva, Myznikov, & Shabanov, 2020).
Folate Analogues
- Synthesis and Analysis of 11-thiohomofolic Acid : This study involved the synthesis of 11-thiohomofolic acid and its evaluation for antifolate activity, contributing to the understanding of folate analogues (Nair, Chen, Kisliuk, Gaumont, & Strumpf, 1979).
Antiproliferative Activity
- Novel Pt(II)-Complexes with an L-alanyl-based Ligand : This research focused on the synthesis of platinum complexes with an artificial alanine-based amino acid, assessing their antiproliferative activity and ability to bind DNA (Riccardi et al., 2019).
Safety and Hazards
The safety information for a related compound, 2- { [ (tert-butoxy)carbonyl]amino}-4-oxo-4- (thiophen-2-yl)butanoic acid, includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-amino-4-oxo-4-thiophen-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.ClH/c9-5(8(11)12)4-6(10)7-2-1-3-13-7;/h1-3,5H,4,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIRMUXXJWVKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride | |
CAS RN |
1423029-16-6 | |
| Record name | 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)




![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)

![7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B1378583.png)



